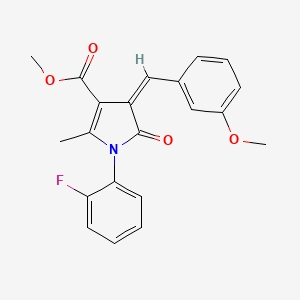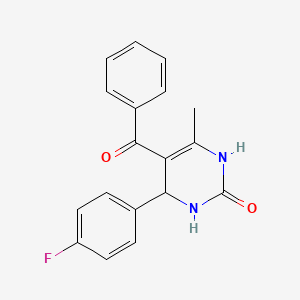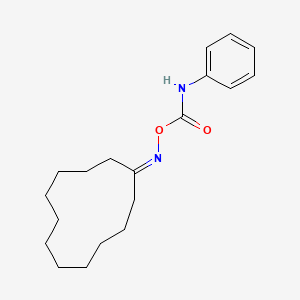![molecular formula C14H19ClN2O B5126924 3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B5126924.png)
3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide, also known as CM156, is a small molecule drug that has shown potential in preclinical studies for the treatment of various diseases. The compound was first synthesized in 2012 by a team of researchers at the University of California, San Diego. Since then, several studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression by removing acetyl groups from histones, which can lead to the silencing of genes. This compound has been shown to inhibit HDAC activity, leading to changes in gene expression that may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth. In Alzheimer's disease, it has been shown to reduce beta-amyloid plaque accumulation and improve cognitive function in animal models. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide in laboratory experiments is its high purity and yield, making it suitable for use in a wide range of assays. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects fully. Additionally, its potential therapeutic applications have not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Zukünftige Richtungen
There are several future directions for research on 3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to investigate its mechanism of action fully and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide involves a multistep process that starts with the reaction of 4-chlorobenzaldehyde with ethyl acrylate to form an intermediate compound. The intermediate is then reacted with N,N-dimethylpropylamine to yield the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it suitable for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide has been studied extensively for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are believed to contribute to the disease's pathology. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-17(2)11-3-10-16-14(18)9-6-12-4-7-13(15)8-5-12/h4-9H,3,10-11H2,1-2H3,(H,16,18)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKGTBJDHMEDAH-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C=CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCNC(=O)/C=C/C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dimethoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5126846.png)

![(4-methyl-1-phthalazinyl){3-[(4-methyl-1-phthalazinyl)amino]phenyl}amine](/img/structure/B5126859.png)
![4-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5126866.png)

![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5126880.png)
![N-[2-(3-methoxyphenyl)ethyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B5126886.png)
![9-[4-(4-bromophenoxy)butyl]-9H-carbazole](/img/structure/B5126894.png)


![N-({[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5126915.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5126928.png)
![(3aS*,5S*,9aS*)-5-(1,3-benzodioxol-4-yl)-2-(3-chlorobenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5126940.png)